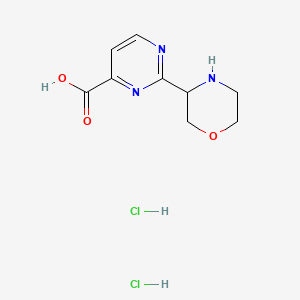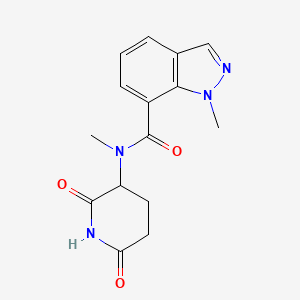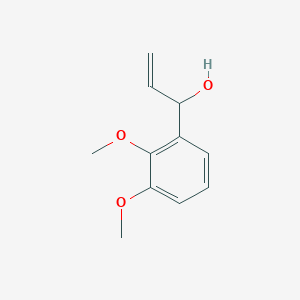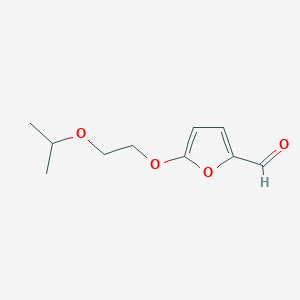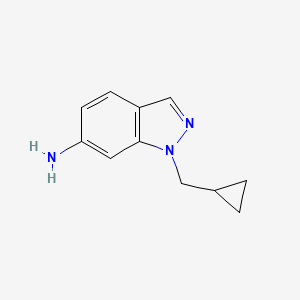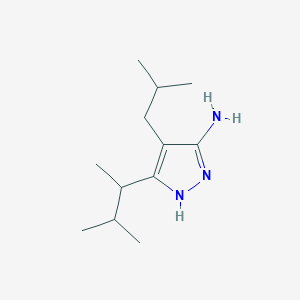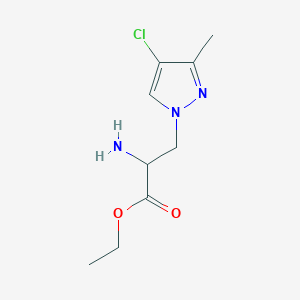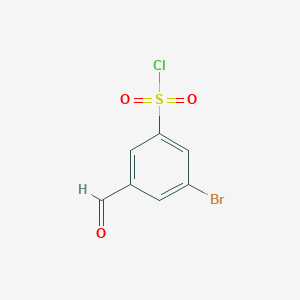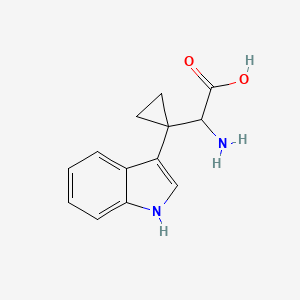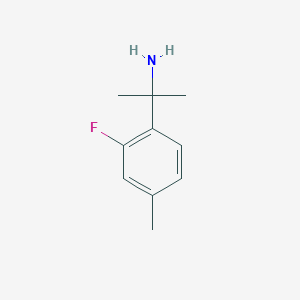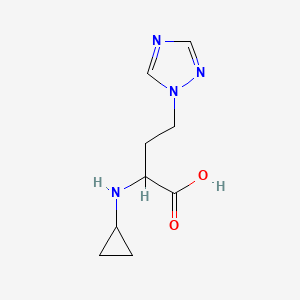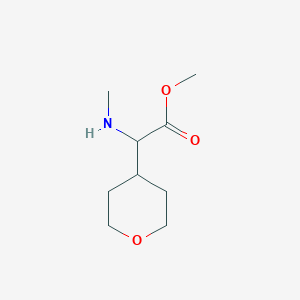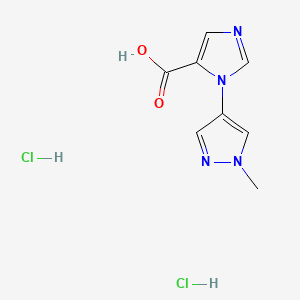![molecular formula C12H8F3NO2 B13543333 3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H8F3NO2 and a molecular weight of 255.19 g/mol . This compound features a cyclobutanecarbonitrile core with a trifluoromethoxyphenyl substituent, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable cyclobutanecarbonitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The nitrile group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-3-(4-(trifluoromethoxy)phenyl)propanenitrile: Similar structure but with a propanenitrile core.
1-(4-(trifluoromethoxy)phenyl)cyclopropanecarbonitrile: Similar structure but with a cyclopropane core.
Uniqueness
3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile is unique due to its cyclobutanecarbonitrile core, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H8F3NO2 |
|---|---|
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
3-oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-8(2-4-10)11(7-16)5-9(17)6-11/h1-4H,5-6H2 |
InChI-Schlüssel |
QTWDZSHAGJISLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(C#N)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


